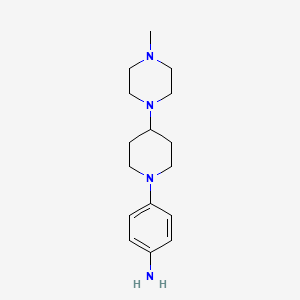
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Descripción general
Descripción
“4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline” is a chemical compound with the CAS Number: 959795-70-1 . It has a molecular weight of 274.41 and a linear formula of C16H26N4 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound has a high GI absorption, is a P-gp substrate, and is a CYP2D6 inhibitor . It has a lipophilicity Log Po/w (iLOGP) of 2.62 .Aplicaciones Científicas De Investigación
Hypoxic-Cytotoxic Agents
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline has been studied for its role in the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. These compounds have shown potential as hypoxic-cytotoxic agents, with some derivatives demonstrating significant potency and selectivity. Aniline derivatives, in particular, were more potent than piperazine derivatives in these studies (Ortega et al., 2000).
Antimicrobial and Antifungal Leads
This compound has also been involved in the synthesis of focused compound libraries for screening antibiotic and anti-fungal activity. Certain derivatives showed more than 50% inhibition against methicillin-resistant Staphylococcus aureus and over 95% inhibition of Cryptococcus neoformans var. grubii H99 growth (Baker et al., 2022).
Anti-SARS-CoV-2 Properties
Recent studies have demonstrated the use of this compound derivatives in creating agents with notable anti-SARS-CoV-2 properties. Some synthesized agents showed high selectivity index (SI) against normal cells, indicating their safety and potential applicability as antitumor and anti-SARS-CoV-2 agents (Youssef et al., 2022).
Antihypertensive Activity
The compound has been involved in the synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, which were evaluated for antihypertensive activity. Some derivatives showed promising results in this area (Clark et al., 1983).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity against various human cell lines. Some of these derivatives have shown significant potential in this field (Subhash & Bhaskar, 2021).
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.
Action Environment
It is recommended to store the compound in a dark place, sealed and dry, at 2-8°c .
Propiedades
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPNKVDLRJIFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728627 | |
| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959795-70-1 | |
| Record name | 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959795-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline chosen as a hapten in developing an ELISA for brigatinib and gilteritinib?
A1: The researchers selected this compound as a hapten because it shares a common substructure with both brigatinib and gilteritinib []. This structural similarity is crucial for inducing antibodies that can recognize and bind to both TKIs, enabling the development of a single ELISA assay capable of detecting and quantifying both drugs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


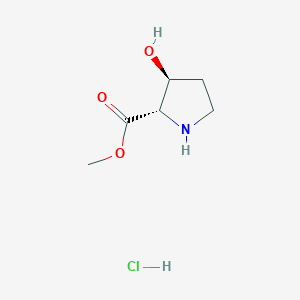
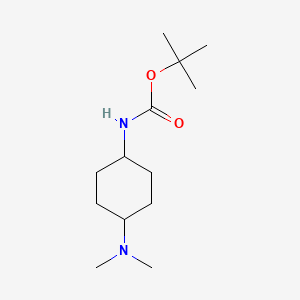

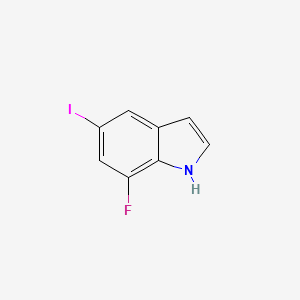
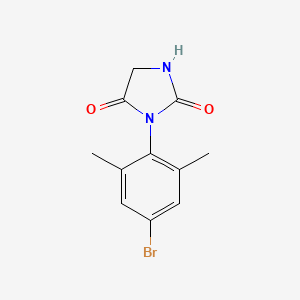

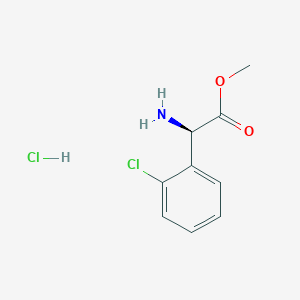
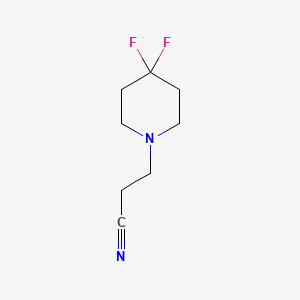
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)
![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)


![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)